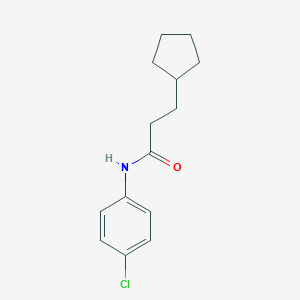
N-(3-chlorophenyl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-ethoxybenzamide, also known as Efaroxan, is a chemical compound that belongs to the class of benzamides. It was first synthesized in the 1980s and since then has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-ethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and endocrinology. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in the treatment of type 2 diabetes mellitus and hypertension.
Wirkmechanismus
N-(3-chlorophenyl)-4-ethoxybenzamide acts as an alpha-2 adrenergic receptor antagonist, which means that it blocks the action of the neurotransmitter norepinephrine at these receptors. This leads to an increase in the release of other neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and anxiety.
Biochemische Und Physiologische Effekte
N-(3-chlorophenyl)-4-ethoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of type 2 diabetes mellitus and hypertension. In animal models, N-(3-chlorophenyl)-4-ethoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity, and to reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-4-ethoxybenzamide has several advantages for lab experiments, including its well-defined chemical structure, high purity, and stability. However, N-(3-chlorophenyl)-4-ethoxybenzamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-4-ethoxybenzamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Another area of interest is its potential use in the treatment of type 2 diabetes mellitus and hypertension. Further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-ethoxybenzamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-4-ethoxybenzamide involves the reaction of 3-chloroaniline with 4-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-4-ethoxybenzamide in its pure form.
Eigenschaften
CAS-Nummer |
346692-88-4 |
|---|---|
Produktname |
N-(3-chlorophenyl)-4-ethoxybenzamide |
Molekularformel |
C15H14ClNO2 |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
IJHCZFAEEFQFRI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)




![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)


![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)



